molecular formula C24H23N3O4S2 B14166624 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-

Cat. No.: B14166624
M. Wt: 481.6 g/mol
InChI Key: BAXIMNDKLCDMLR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrrolopyridine core, a spirocyclic dioxane ring, a phenylsulfonyl group, and a thiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)- typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrrolopyridine core through cyclization reactions.
  • Introduction of the spirocyclic dioxane ring via spirocyclization.
  • Sulfonylation to attach the phenylsulfonyl group.
  • Incorporation of the thiazole ring through heterocyclic synthesis.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of additional rings within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.

    Spirocyclic compounds: Molecules featuring spirocyclic rings.

    Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group.

    Thiazole derivatives: Molecules with thiazole rings.

Uniqueness

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)- lies in its combination of multiple functional groups and heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-5-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole

InChI

InChI=1S/C24H23N3O4S2/c28-33(29,19-4-2-1-3-5-19)27-14-21(22-15-32-16-26-22)20-12-18(13-25-23(20)27)17-6-8-24(9-7-17)30-10-11-31-24/h1-5,12-17H,6-11H2

InChI Key

BAXIMNDKLCDMLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC4=C(N=C3)N(C=C4C5=CSC=N5)S(=O)(=O)C6=CC=CC=C6)OCCO2

Origin of Product

United States

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